tert-butyl nitrite synthesis from sodium nitrite and n-butanol
tert-butyl nitrite synthesis from sodium nitrite and n-butanol
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified scientific professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction
tert-Butyl nitrite (TBN) is a versatile and widely used reagent in organic synthesis. Due to its ability to act as a diazotizing, nitrosating, and nitrating agent, it finds application in numerous transformations, including the conversion of amines to other functional groups, C-H functionalization, and the formation of various heterocyclic compounds[1][2][3].
This guide provides a detailed technical overview of the synthesis of tert-butyl nitrite. It is critical to note that the synthesis proceeds from tert-butanol (tert-butyl alcohol), not n-butanol. The reaction of n-butanol with sodium nitrite would yield n-butyl nitrite[4]. The standard laboratory preparation involves the acid-catalyzed reaction of tert-butanol with sodium nitrite, which generates nitrous acid in situ for the subsequent esterification[5][6].
Reaction and Mechanism
The overall reaction for the synthesis of tert-butyl nitrite is as follows:
(CH₃)₃COH + NaNO₂ + HCl → (CH₃)₃CONO + NaCl + H₂O
The reaction proceeds via the protonation of the nitrite anion by a strong acid to form nitrous acid (HONO). The tert-butanol then undergoes esterification with the nitrous acid to form the final product, tert-butyl nitrite.
Experimental Protocol
The following protocol is a standard laboratory procedure for the batch synthesis of tert-butyl nitrite[7].
3.1 Materials and Equipment
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500 mL three-necked flask
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Mechanical stirrer
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Dropping funnel
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Thermometer
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Ice bath
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Separatory funnel
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Standard distillation apparatus
3.2 Reagents A summary of the required reagents is provided in Table 1.
Table 1: Reagent Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (approx.) |
|---|---|---|---|---|
| tert-Butyl Alcohol | (CH₃)₃COH | 74.12 | 74 g (94 mL) | 1.00 |
| Sodium Nitrite | NaNO₂ | 69.00 | 76 g | 1.10 |
| Water (for NaNO₂ solution) | H₂O | 18.02 | 440 mL | - |
| Concentrated Hydrochloric Acid | HCl (aq) | 36.46 | 90 mL | ~1.10 |
| 5% Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 3 x 50 mL | - |
| Water (for washing) | H₂O | - | 3 x 50 mL | - |
| Anhydrous Calcium Chloride | CaCl₂ | 110.98 | For drying | - |
3.3 Procedure
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Setup: Equip a 500 mL flask with a thermometer, a mechanical stirrer, and a dropping funnel. Place the flask in an ice-salt bath.
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Initial Mixture: Add 74 g of tert-butyl alcohol and a solution of 76 g of sodium nitrite dissolved in 440 mL of water to the flask[7].
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Cooling: Cool the mixture to 0 °C with stirring.
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Acid Addition: Slowly add 90 mL of concentrated hydrochloric acid from the dropping funnel while maintaining vigorous stirring. Ensure the reaction temperature does not rise above 5 °C[7]. This addition process should take approximately 1.5 to 2 hours[4].
-
Reaction Workup:
-
Once the acid addition is complete, transfer the mixture to a separatory funnel.
-
Wash the mixture with 400 mL of water and discard the lower aqueous layer.
-
Wash the organic layer sequentially with three 50 mL portions of 5% sodium bicarbonate solution, followed by three 50 mL portions of water[7].
-
-
Drying: Dry the organic phase over anhydrous calcium chloride.
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Purification: Purify the crude product by distillation, collecting the fraction that boils between 62-64 °C[7].
Data Presentation
Successful synthesis should yield a product with the characteristics outlined in Table 2.
Table 2: Product Specifications and Yield
| Parameter | Value | Reference |
|---|---|---|
| Appearance | Yellow, mobile liquid | [7] |
| Boiling Point | 62-64 °C (at atmospheric pressure) | [7] |
| Yield | 62 g (60% theoretical) | [7] |
| Formula | C₄H₉NO₂ | [8] |
| Molar Mass | 103.12 g/mol | [8] |
| ¹H NMR | A single peak is expected for the nine equivalent protons of the tert-butyl group. | - |
| Mass Spectrum | Major peaks can be observed in the NIST database. |[8] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Safety and Handling
-
tert-Butyl Nitrite: Highly flammable liquid and vapor. Harmful if swallowed or inhaled[9][10]. Causes damage to organs[9].
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Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic.
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Procedure: The reaction is exothermic and requires careful temperature control to prevent runaway reactions and decomposition of the product.
-
Personal Protective Equipment (PPE): All procedures should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 6. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. t-Butyl nitrite [webbook.nist.gov]
- 9. tert-Butyl Nitrite | 540-80-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Tert-Butyl nitrite | C4H9NO2 | CID 10906 - PubChem [pubchem.ncbi.nlm.nih.gov]
